

Foundational Research on KIFC1 as a Drug Target: A Technical Guide

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Executive Summary

Kinesin Family Member C1 (KIFC1), also known as HSET, is a non-essential, minus-end-directed motor protein belonging to the kinesin-14 family.[1][2] While dispensable in normal somatic cells, KIFC1 plays a critical role in the survival of many cancer cells. A significant number of tumors exhibit centrosome amplification, a state that leads to the formation of multipolar spindles during mitosis and can trigger cell death.[3][4][5] KIFC1 enables these cancer cells to evade mitotic catastrophe by clustering the extra centrosomes into a pseudo-bipolar spindle, thus ensuring cell division and proliferation.[6][7][8] Its overexpression is documented in a wide array of cancers—including breast, lung, prostate, and ovarian cancers—and often correlates with poor prognosis and drug resistance.[7][9][10][11] The selective dependency of cancer cells on KIFC1 makes it a compelling and highly specific target for anticancer drug development. This guide provides a comprehensive overview of the foundational research on KIFC1, summarizing key molecular functions, signaling pathways, inhibitor data, and essential experimental protocols.

The Role of KIFC1 in Cancer Biology Mechanism of Action in Cancer Cell Survival

The primary rationale for targeting KIFC1 lies in its unique function in managing supernumerary centrosomes, a hallmark of many cancer cells.[2][4][9]

Foundational & Exploratory

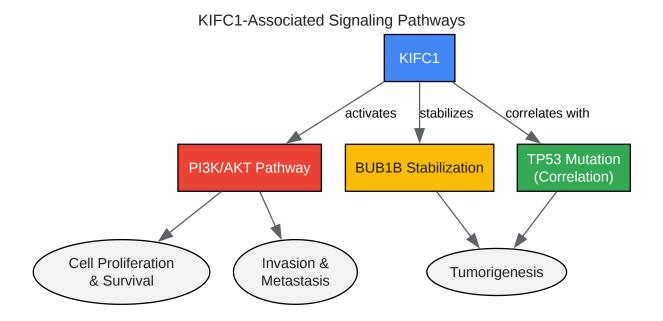




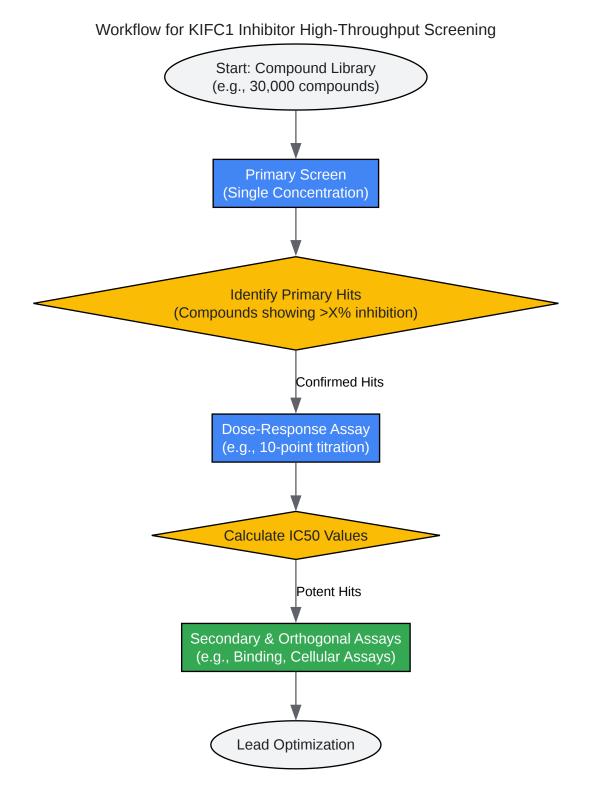
- Centrosome Amplification: Genetic instability in cancer cells often leads to the duplication of centrosomes, resulting in more than the normal two.[6]
- Multipolar Spindle Formation: During mitosis, these extra centrosomes attempt to form a
 multipolar spindle, which leads to improper chromosome segregation and ultimately, cell
 death (mitotic catastrophe).[3][7]
- KIFC1-Mediated Clustering: KIFC1, through its microtubule crosslinking and minus-end-directed motor activity, gathers the supernumerary centrosomes at the spindle poles.[2][7]
- Pseudo-Bipolar Division: This clustering action forms a functional, pseudo-bipolar spindle, allowing the cancer cell to divide successfully and continue proliferating, which contributes to tumor progression.[6][7]

Because normal cells typically possess only two centrosomes, they do not rely on this KIFC1-mediated clustering mechanism for survival, presenting a clear therapeutic window.[3][6][12] [13]









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